molecular formula C18H11NO6 B2553252 7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one CAS No. 1326806-77-2

7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one

Cat. No.: B2553252
CAS No.: 1326806-77-2
M. Wt: 337.287
InChI Key: ZWDXKOUVXIZOOO-UHFFFAOYSA-N
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Description

7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one is a complex organic compound with the molecular formula C18H11NO6. This compound is notable for its unique structure, which includes both benzodioxole and quinoline moieties. It is primarily used in biochemical research, particularly in the field of proteomics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzodioxole ring and the quinoline core, followed by their coupling through a carbonyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole and quinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, particularly in targeting specific enzymes or receptors, is ongoing.

    Industry: Its unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-(1,3-benzodioxol-5-ylcarbonyl)quinolin-8(5H)-one: Similar structure but lacks the dioxolo ring.

    1,3-benzodioxole-5-carboxylic acid: Contains the benzodioxole moiety but lacks the quinoline core.

    Quinoline-8-carboxylic acid: Contains the quinoline core but lacks the benzodioxole moiety.

Uniqueness

7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one is unique due to the presence of both benzodioxole and quinoline moieties in its structure. This dual functionality allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

7-(1,3-benzodioxole-5-carbonyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO6/c20-17(9-1-2-13-14(3-9)23-7-22-13)11-6-19-12-5-16-15(24-8-25-16)4-10(12)18(11)21/h1-6H,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDXKOUVXIZOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CNC4=CC5=C(C=C4C3=O)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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